tert-Butyl 5-formyl-1H-indole-1-carboxylate
Overview
Description
Tert-Butyl 5-formyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Intermediate Compounds
The research on tert-Butyl 5-formyl-1H-indole-1-carboxylate mainly focuses on its synthesis and application as an intermediate in the preparation of various biologically active compounds and materials. One notable application is in the convenient synthesis of tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids. These compounds are accessed by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate, highlighting the versatility of this compound derivatives in synthetic chemistry (Fritsche, Deguara, & Lehr, 2006).
Catalytic Applications
In another study, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate demonstrated its efficacy as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converts primary and secondary alcohols into the corresponding α,β-unsaturated carbonyl compounds, showcasing the compound's potential in facilitating oxidation reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Intermediate for Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is recognized as an important intermediate for the synthesis of small molecule anticancer drugs. A study outlines a high-yield synthetic method for this compound, indicating its significant role in the development of therapeutic agents targeting the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival in cancer (Zhang, Ye, Xu, & Xu, 2018).
Heteropolycycle Synthesis
The palladium-catalyzed intramolecular annulation of alkynes incorporated into N-substituted 2-bromo-1H-indole-3-carboxaldehydes leads to the formation of various gamma-carboline derivatives. This method showcases the application of tert-butyl imines derived from this compound in synthesizing complex heteropolycycles, demonstrating its utility in advanced organic synthesis (Zhang & Larock, 2003).
Mechanism of Action
Target of Action
Tert-Butyl 5-formyl-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can result in various biological effects .
Biochemical Pathways
Indole derivatives, such as this compound, can affect various biochemical pathways. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
tert-butyl 5-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYWOVAHWERQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457663 | |
Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279256-09-6 | |
Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-formyl-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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